6,7-Dimethoxy-3-isoquinolinol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

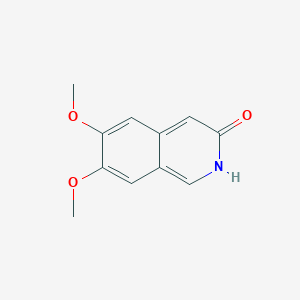

6,7-Dimethoxy-3-isoquinolinol is a chemical compound with the molecular formula C11H11NO3 It is a derivative of isoquinoline, a heterocyclic aromatic organic compound The compound is characterized by the presence of two methoxy groups at the 6 and 7 positions and a hydroxyl group at the 3 position of the isoquinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethoxy-3-isoquinolinol can be achieved through several methods. One common approach involves the cyclization of 2-(3,4-dimethoxyphenyl)ethanamine (homoveratrylamine) with aliphatic nitro compounds in polyphosphoric acid . Another method includes the microwave-assisted synthesis of 1-substituted 6,7-dimethoxy-3-oxo-2,3-dihydroisoquinolines from ethyl 2-acyl-4,5-dimethoxyphenylacetates using ammonium acetate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the use of microwave-assisted synthesis and other efficient catalytic processes could be adapted for large-scale production, ensuring high yields and purity.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-3-isoquinolinol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.

Substitution: Electrophilic substitution reactions can introduce different substituents at various positions on the isoquinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products

The major products formed from these reactions include various substituted isoquinolines, quinones, and tetrahydroisoquinoline derivatives .

Scientific Research Applications

6,7-Dimethoxy-3-isoquinolinol is a chemical compound with a variety of applications, most notably as an intermediate in the synthesis of other bioactive molecules and pharmaceuticals . Research highlights its role in medicinal chemistry, particularly in the context of isoquinoline alkaloids and their derivatives .

Synthesis and Preparation

- One-Pot Method: A method for preparing 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride involves using 3,4-dimethoxy phenethylamine and a formylation reagent as raw materials . The process includes reacting an intermediate solution with oxalyl chloride, followed by catalytic ring closure using phosphotungstic acid . The process is streamlined, cost-effective, and reduces waste, making it suitable for industrial applications . The resulting 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride can achieve a purity exceeding 99.0% .

- Diastereoselective Synthesis: 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid can be synthesized using a combination of synthetic and enzymatic methods .

Medicinal Chemistry Applications

- Tetrahydroisoquinolines (THIQ): 1,2,3,4-Tetrahydroisoquinolines form an important class of natural products with diverse biological activities against infective pathogens and neurodegenerative disorders . THIQ analogs have garnered attention for their potential, leading to the development of novel analogs with potent biological activity .

- Pharmacological Activities: THIQ-containing synthetic and natural analogs exhibit a wide range of pharmacological activities, including anti-inflammatory, anti-bacterial, anti-viral, anti-fungal, anti-leishmanial, anti-cancer, and anti-malarial properties .

Role as an Intermediate

- Tetrabenazine Synthesis: 6,7-Dimethoxy-3,4-dihydroisoquinoline hydrochloride is a key intermediate in the synthesis of tetrabenazine, a drug used to treat Huntington's chorea .

- Influenza Virus Inhibitors: Esters and amides of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid have been synthesized and evaluated as inhibitors of the influenza virus polymerase acidic (PA) endonuclease domain .

- COMT Inhibitors: 6,7-Dihydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dicarboxylic acid, synthesized from L-DOPA, acts as a peripheral catechol-O-methyltransferase inhibitor (COMTI) and may be useful in treating Parkinson’s disease .

Other Applications

- Flavonoids: Flavonoids, which include compounds related to dimethoxyisoquinolines, have applications in medicine due to their anticancer, antimicrobial, antiviral, antiangiogenic, antimalarial, antioxidant, and neuroprotective properties .

- Anti-obesity and Anti-diabetes: Substituted 6,7-dialkoxy-3-isoquinoline derivatives have potential applications in treating obesity and non-insulin diabetes .

- Bioactive compound discovery: Bioactive compounds such as this compound contribute to immunoenhancement and potential as therapeutic agents .

Mechanism of Action

The mechanism of action of 6,7-Dimethoxy-3-isoquinolinol involves its interaction with various molecular targets and pathways. The compound can act as an enzyme inhibitor, affecting the activity of specific enzymes involved in metabolic pathways. It may also interact with receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: A derivative with similar structural features but different biological activities.

6,7-Dimethoxyisoquinolinyl-(4′-methoxyphenyl)-methanone: Another isoquinoline derivative with distinct chemical properties.

6,7-Dimethoxyisoquinolinyl-(4′-hydroxyphenyl)-methanone: Similar to the previous compound but with a hydroxyl group.

Uniqueness

6,7-Dimethoxy-3-isoquinolinol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its methoxy and hydroxyl groups play a crucial role in its interactions with various molecular targets, making it a valuable compound for research and development.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 6,7-dimethoxy-3-isoquinolinol derivatives?

- Methodology :

- Suzuki-Miyaura cross-coupling : Use trifluoromethanesulfonate (triflate) intermediates (e.g., 6,7-dimethoxy-1-methylisoquinolin-3-yl triflate) with arylboronic acids. Catalyzed by Pd(OAc)₂/XPhos in acetonitrile/water (3:1 v/v) at 90–100°C for 5 hours. Yields range from 46% to 83% .

- Methylation : React intermediates with methyl iodide (MeI) in sealed tubes at 100°C for 3 hours to introduce methyl groups .

- Purification : Column chromatography (e.g., ISCO max gradient systems) with solvents like ethyl acetate/hexane .

Q. How can the purity and structure of synthesized derivatives be validated?

- Analytical Methods :

- NMR Spectroscopy : Confirm substitution patterns (e.g., methoxy groups at C6/C7) and aromatic proton integration .

- HRMS : Verify molecular weights (e.g., 3-([1,1′-biphenyl]-3-yl)-6,7-dimethoxy derivatives show [M+H]⁺ peaks at m/z 412.1912) .

- Melting Points : Used to assess crystalline purity (e.g., compounds with mp 280–285°C) .

Advanced Research Questions

Q. How can reaction yields be optimized for palladium-catalyzed cross-couplings involving this compound precursors?

- Key Variables :

- Catalyst/Ligand Ratios : Pd(OAc)₂ with XPhos (1:4 molar ratio) enhances stability of Pd(0) intermediates .

- Solvent Systems : ACN/H₂O (3:1) improves boronic acid solubility and reduces side reactions .

- Temperature Control : Reflux at 95–100°C ensures efficient coupling without degrading heat-sensitive substituents .

Q. What strategies address stereochemical challenges in synthesizing dihydroisoquinoline derivatives?

- Approaches :

- Chiral Resolutions : Use enantiopure starting materials (e.g., (S)-(−)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride) to control stereocenters .

- Crystallographic Analysis : Single-crystal X-ray diffraction (e.g., racemic α-noscapine derivatives resolved via space group P2₁/c) .

Q. How do substituent modifications (e.g., biphenyl vs. t-butyl groups) impact antibacterial activity in FtsZ-targeting derivatives?

- Experimental Design :

Properties

IUPAC Name |

6,7-dimethoxy-2H-isoquinolin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-14-9-3-7-5-11(13)12-6-8(7)4-10(9)15-2/h3-6H,1-2H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABGRUHODZWXRCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CC(=O)NC=C2C=C1OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.